Product packaging for 2-Oxo-2-phenylethyl 3-acetamidobenzoate(Cat. No.:)

2-Oxo-2-phenylethyl 3-acetamidobenzoate

Cat. No.: B12196098
M. Wt: 297.30 g/mol
InChI Key: OPRLOVMVYQYLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2-phenylethyl 3-acetamidobenzoate is a chemical compound supplied for research use only. This product is not intended for diagnostic, therapeutic, or any other human use. Phenacyl ester derivatives, such as this compound, are of significant interest in synthetic organic chemistry. They are frequently utilized as photo-removable protecting groups for carboxylic acids, allowing for controlled deprotection in complex multi-step syntheses . Furthermore, the 2-oxo-2-phenylethyl (phenacyl) scaffold is a known building block for the synthesis of various heterocyclic systems, including oxazoles and imidazoles, which are privileged structures in medicinal chemistry . The structural features of this compound, particularly the acetamido group on the benzoate ring, may be investigated for its potential to influence molecular properties like solubility and crystal packing, as observed in related adamantane-based ester derivatives studied for their structural and biological activities . Researchers can employ this reagent in the development of novel molecular entities and to study reaction mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO4 B12196098 2-Oxo-2-phenylethyl 3-acetamidobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

phenacyl 3-acetamidobenzoate

InChI

InChI=1S/C17H15NO4/c1-12(19)18-15-9-5-8-14(10-15)17(21)22-11-16(20)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,19)

InChI Key

OPRLOVMVYQYLOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Oxo 2 Phenylethyl 3 Acetamidobenzoate

Direct Esterification Routes and Optimized Reaction Conditions

The most straightforward approach to synthesizing 2-Oxo-2-phenylethyl 3-acetamidobenzoate involves the direct esterification of 3-acetamidobenzoic acid with a suitable phenacyl halide. This method, a variation of the Williamson ether synthesis, relies on the nucleophilic attack of the carboxylate anion of 3-acetamidobenzoic acid on the electrophilic carbon of the phenacyl halide.

Condensation of 3-Acetamidobenzoic Acid with Phenacyl Halides (e.g., 2-Bromo-1-phenylethanone)

The primary direct synthesis route involves the reaction of 3-acetamidobenzoic acid with a phenacyl halide, most commonly 2-bromo-1-phenylethanone (phenacyl bromide). bas.bgresearchgate.net In this reaction, the carboxylic acid is first deprotonated by a base to form the more nucleophilic carboxylate salt. This salt then displaces the halide from the alpha-carbon of the ketone in an SN2 reaction to form the desired ester.

A similar reaction has been successfully employed for the synthesis of 2-Oxo-2-phenylethyl benzoate (B1203000), where benzoic acid is reacted with 2-bromo-1-phenylethanone. researchgate.net This suggests that the same fundamental approach is viable for 3-acetamidobenzoic acid. The presence of the acetamido group at the meta position is not expected to sterically hinder the carboxyl group, allowing for an efficient reaction.

Role of Catalysts and Reaction Media in Ester Formation (e.g., Potassium Carbonate in Dimethylformamide)

The choice of base and solvent is critical for the success of the esterification. A common and effective combination is the use of a carbonate base, such as potassium carbonate or sodium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). researchgate.netjk-sci.com Potassium carbonate is sufficiently basic to deprotonate the carboxylic acid, forming the potassium carboxylate salt in situ. jk-sci.com

DMF is an excellent solvent for this reaction as it readily dissolves both the carboxylate salt and the phenacyl halide, facilitating the reaction. researchgate.net Its polar aprotic nature solvates the cation (potassium) while leaving the carboxylate anion relatively free and highly nucleophilic, thus promoting the SN2 reaction. jk-sci.com The use of neutral alumina-supported sodium carbonate has also been reported as an efficient solid base for the synthesis of phenacyl ester-protected dipeptides, offering a potentially cleaner reaction workup. nih.gov

Impact of Temperature and Reaction Time on Product Yield and Purity

The reaction temperature and duration are key parameters that must be optimized to maximize the yield and purity of this compound. For the analogous synthesis of 2-Oxo-2-phenylethyl benzoate, the reaction is carried out at room temperature for 2 hours. researchgate.net This suggests that the reaction can proceed under mild conditions.

However, for less reactive substrates or to increase the reaction rate, gentle heating may be necessary. A study on the esterification of various benzoic acids found that an optimal temperature of 70 °C significantly improved the conversion to the corresponding ester. nih.gov It is important to avoid excessively high temperatures, which could lead to side reactions and decomposition of the product. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time for complete conversion of the starting materials.

ParameterConditionRationale
Reactants 3-Acetamidobenzoic Acid, 2-Bromo-1-phenylethanoneKey starting materials for direct esterification.
Base Potassium Carbonate / Sodium CarbonateDeprotonates the carboxylic acid to form the nucleophilic carboxylate. researchgate.netjk-sci.com
Solvent Dimethylformamide (DMF)Polar aprotic solvent that dissolves reactants and promotes SN2 reaction. researchgate.net
Temperature Room Temperature to 70 °CMild conditions are often sufficient, though heating can increase the rate. researchgate.netnih.gov
Reaction Time ~2 hours (monitor by TLC)Sufficient time for the reaction to go to completion. researchgate.net

Multi-Step Synthesis Pathways for Precursors and Functionalized Derivatives

The synthesis of this compound relies on the availability of its key precursors. The following sections detail the common synthetic routes to these essential building blocks.

Synthesis of Halogenated Phenacyl Intermediates

Phenacyl halides, such as 2-bromo-1-phenylethanone, are crucial electrophiles in the esterification reaction. The most common method for their preparation is the direct bromination of acetophenone (B1666503). nih.gov This reaction is typically carried out by treating acetophenone with bromine (Br₂) in a suitable solvent. nih.gov

Various solvents can be used, including acetic acid, carbon tetrachloride, or diethyl ether. The reaction proceeds via an acid-catalyzed enolization of the acetophenone, followed by electrophilic attack of bromine on the enol double bond to yield the α-brominated ketone and hydrogen bromide as a byproduct. nih.gov

Starting MaterialReagentProduct
AcetophenoneBromine (Br₂)2-Bromo-1-phenylethanone

Preparation of Functionalized Benzoic Acid Derivatives (e.g., 3-Acetamidobenzoic Acid)

3-Acetamidobenzoic acid is typically prepared from its corresponding amino or nitro precursors. A common route involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, followed by acetylation. The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or using reducing agents such as tin(II) chloride in hydrochloric acid. wikipedia.org

Once 3-aminobenzoic acid is obtained, it can be acetylated to form 3-acetamidobenzoic acid. This is typically achieved by reacting the amino group with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or in an acidic medium to facilitate the reaction. google.comgoogle.com An alternative approach involves the acetylation of 3,5-diaminobenzoic acid, where one of the amino groups is selectively acetylated. google.com

PrecursorReactionProduct
3-Nitrobenzoic AcidReduction (e.g., H₂/Pd-C)3-Aminobenzoic Acid wikipedia.org
3-Aminobenzoic AcidAcetylation (e.g., Acetic Anhydride)3-Acetamidobenzoic Acid google.com
3,5-Diaminobenzoic AcidSelective Acetylation3-Acetamido-5-aminobenzoic acid google.com

Advanced Synthetic Approaches and Reaction Optimization Techniques

To enhance the efficiency, yield, and purity of this compound synthesis, several advanced approaches can be employed. These include the use of alternative coupling reagents, phase-transfer catalysis, and microwave-assisted synthesis. Microwave irradiation, for instance, has been shown to significantly accelerate the esterification of benzoic acids with phenacyl bromide, often leading to higher yields in shorter reaction times compared to conventional heating methods. bas.bg

Reaction optimization is a critical aspect of developing a robust synthetic protocol. This can be systematically achieved using statistical methods such as Response Surface Methodology (RSM). Key parameters that can be optimized include:

Reaction Temperature: Influences the rate of reaction and the formation of potential byproducts.

Molar Ratio of Reactants: The stoichiometry of 3-acetamidobenzoic acid to 2-bromo-1-phenylethanone and the base can significantly impact the yield.

Concentration of Reactants: Affects the reaction kinetics.

Choice of Solvent and Base: The polarity of the solvent and the strength of the base are crucial for facilitating the reaction.

A hypothetical optimization study might explore the parameters outlined in the table below to determine the optimal conditions for the synthesis.

ParameterRange
Temperature (°C)25 - 80
Molar Ratio (Acid:Bromide)1:1 - 1:1.5
Molar Ratio (Acid:Base)1:1 - 1:2
SolventDMF, Acetonitrile, Acetone

By systematically varying these parameters, it is possible to identify the conditions that provide the highest yield and purity of the desired product.

Purification and Isolation Protocols for Synthetic Products

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvent. The purification strategy typically involves a combination of extraction, crystallization, and chromatographic techniques.

The reaction mixture is often quenched with water and the product extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate (B1210297). The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. bas.bg

Crystallization is a powerful technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is paramount for successful crystallization. For phenacyl esters, ethanol (B145695) or a mixture of solvents like n-hexane and ethanol have proven effective. bas.bg

The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble. The solution is then allowed to cool slowly, promoting the formation of well-defined crystals as the solubility of the compound decreases. Impurities, which are present in smaller quantities, tend to remain in the solution. The purified crystals are then collected by filtration.

A potential solvent system for the crystallization of this compound, based on similar compounds, is presented below.

Solvent/Solvent SystemRationale
EthanolGood solubility at high temperatures and lower solubility at room temperature.
n-Hexane/EthanolThe use of a co-solvent system can fine-tune the solubility to achieve optimal crystal growth.
IsopropanolAnother common solvent for recrystallization of esters.

For instances where crystallization does not yield a product of sufficient purity, or for the separation of closely related impurities, flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent or a mixture of solvents.

The crude product is loaded onto the top of the silica gel column, and the eluent is passed through the column under pressure. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. More polar compounds interact more strongly with the silica gel and thus move down the column more slowly than less polar compounds.

The selection of the eluent system is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For a compound like this compound, a gradient of hexane and ethyl acetate would likely be an effective eluent system.

A representative table for selecting an initial solvent system for flash chromatography is provided below.

Eluent System (Hexane:Ethyl Acetate)PolarityPotential Application
9:1LowElution of non-polar impurities.
7:3MediumElution of the target compound.
1:1HighElution of more polar impurities.

By carefully collecting the fractions as they elute from the column and analyzing them (e.g., by Thin Layer Chromatography), the pure this compound can be isolated.

Chemical Transformations and Reactivity of 2 Oxo 2 Phenylethyl 3 Acetamidobenzoate and Analogues

Investigation of Functional Group Reactivity: Acetamido and Carbonyl Moieties

The reactivity of the acetamido and carbonyl groups in 2-Oxo-2-phenylethyl 3-acetamidobenzoate is central to its chemical character. These functionalities can undergo a variety of transformations, influenced by reaction conditions and the electronic nature of the surrounding molecular framework.

The acetamido group (-NHCOCH₃) is generally a stable amide functionality. Its reactivity is primarily centered on the hydrolysis of the amide bond to yield 3-aminobenzoic acid and acetic acid. This reaction typically requires forcing conditions, such as prolonged heating in the presence of strong acids or bases. The stability of the acetamido group is crucial for its role as a directing group or a stable substituent in various chemical transformations. Under typical photolysis conditions used for cleaving the phenacyl ester, the acetamido group is expected to remain intact, ensuring the integrity of the released carboxylic acid.

The carbonyl moieties —the ketone of the phenacyl group and the ester carbonyl—are key sites for nucleophilic attack. The ester carbonyl can undergo nucleophilic acyl substitution reactions. For instance, hydrolysis of the ester bond, similar to other benzoic acid esters, can be achieved under acidic or basic conditions to yield 3-acetamidobenzoic acid and 2-hydroxy-1-phenylethanone. This reaction is a fundamental transformation for this class of compounds.

The ketonic carbonyl of the phenacyl group can be targeted by reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the ketone and the ester, yielding a diol. Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), might selectively reduce the ketone to a secondary alcohol without affecting the ester, although the reactivity can be influenced by steric and electronic factors.

The reactivity of these functional groups can be modulated by the electronic nature of the substituents on the aromatic rings. The acetamido group, being a weak electron-donating group when para-directing, can influence the reactivity of the benzoate (B1203000) ring in electrophilic aromatic substitution reactions, although such reactions are not the primary focus of its applications.

Table 1: Predicted Reactivity of Functional Groups in this compound

Functional GroupReagent/ConditionPredicted ReactionProduct(s)
AcetamidoStrong Acid/Base, HeatAmide Hydrolysis3-Aminobenzoic acid, Acetic acid
EsterStrong Acid/Base, WaterEster Hydrolysis3-Acetamidobenzoic acid, 2-Hydroxy-1-phenylethanone
Ketone (Phenacyl)NaBH₄Selective Reduction2-Hydroxy-2-phenylethyl 3-acetamidobenzoate
Ester & KetoneLiAlH₄Reduction(3-Aminophenyl)methanol, 1-Phenylethane-1,2-diol

Utilization as Photo-Removable Protecting Groups for Carboxylic Acids

Phenacyl esters are a well-established class of photo-removable protecting groups (PPGs) for carboxylic acids. acs.org The utility of these compounds lies in their ability to release a carboxylic acid upon irradiation with light, typically in the near-UV region. This process offers a mild and traceless method for deprotection, avoiding the need for harsh chemical reagents.

The parent compound, 2-oxo-2-phenylethyl benzoate, is known to function as a photo-removable protecting group. acs.org The photolysis of phenacyl esters is believed to proceed through a mechanism known as the photo-Favorskii rearrangement. wikipedia.org Upon absorption of a photon, the phenacyl chromophore is excited to a triplet state. This is followed by an intramolecular rearrangement, leading to the formation of a spiro-cyclopropanone intermediate, which then collapses to release the carboxylic acid and form a rearranged byproduct, typically a phenylacetic acid derivative. nih.govwikipedia.org

The presence of the 3-acetamido group on the benzoate moiety is not expected to interfere with the fundamental photochemical process of the phenacyl chromophore. However, it may subtly influence the electronic properties of the leaving group, which in turn could have a minor effect on the rate and efficiency of the photorelease. The stability of the acetamido group under these photolytic conditions is a key advantage, ensuring that the released carboxylic acid retains its intended functionality.

Table 2: General Properties of Phenacyl-Based Photo-Removable Protecting Groups

PropertyDescriptionRelevance to this compound
Chromophore Phenacyl groupAbsorbs UV light to initiate photorelease.
Photolysis Wavelength Typically >300 nmAllows for selective cleavage without damaging other sensitive functional groups.
Mechanism Photo-Favorskii RearrangementLeads to the release of the carboxylic acid and a rearranged byproduct. wikipedia.orgwikipedia.org
Quantum Yield (Φ) Measure of photorelease efficiencyExpected to be in a usable range, though specific data is unavailable. May be influenced by the 3-acetamido substituent.
Byproducts Phenylacetic acid derivativesGenerally non-interfering in biological applications.

Following a comprehensive search for scientific literature and data, it has been determined that there is no available experimental information for the specific chemical compound "this compound" corresponding to the detailed structural analysis requested.

Searches for this compound did not yield any published studies containing Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), or Single-Crystal X-ray Diffraction (SCXRD) data.

While data exists for structurally related compounds, such as 2-Oxo-2-phenylethyl benzoate nih.govresearchgate.net, the specific data for the 3-acetamido derivative is not present in the available scientific literature. The introduction of the acetamido group at the third position of the benzoate ring would significantly alter the molecular structure, electronic properties, and spectroscopic behavior, making extrapolation from related compounds scientifically invalid for a detailed analysis.

Therefore, the generation of a scientifically accurate article focusing solely on the structural elucidation and conformational analysis of "this compound" is not possible at this time due to the absence of the necessary primary research data.

Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction (SCXRD) Studies

Crystal Packing Architectures and Supramolecular Interactions

Intermolecular hydrogen bonds are critical in directing the assembly of crystal structures. For 2-Oxo-2-phenylethyl 3-acetamidobenzoate, the presence of an amide group (N-H) and multiple carbonyl and ester oxygen atoms suggests a high potential for significant hydrogen bonding. The N-H group can act as a hydrogen bond donor, while the oxygen atoms serve as acceptors, potentially leading to N-H···O interactions.

Additionally, weaker C-H···O hydrogen bonds, involving aromatic or methylene (B1212753) C-H groups and oxygen acceptors, are expected to play a substantial role in stabilizing the crystal packing. In related structures, such as 2-oxo-2-phenylethyl benzoate (B1203000), intermolecular C-H···O hydrogen bonds have been observed to be key in linking molecules. researchgate.netnih.govnih.gov Similarly, the crystal structure of 2-oxo-2-phenylethyl diisopropylcarbamate features weak C-H···O hydrogen bonds that organize molecules into infinite supramolecular layers. nih.gov A detailed analysis for the title compound would involve identifying and quantifying these interactions to map the complete hydrogen-bonding network.

A hypothetical table of hydrogen bond geometries that would be generated from crystallographic data is presented below.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle (°)
N-H···ODataDataDataData
C-H···ODataDataDataData
No experimental data is available for this compound.

The patterns of hydrogen bonds often form recognizable motifs, which can be described using graph-set notation (e.g., R for a ring motif). These motifs are fundamental building blocks of the supramolecular structure. For instance, in the crystal structure of 2-oxo-2-phenylethyl benzoate, pairs of C-H···O hydrogen bonds link molecules to form centrosymmetric dimers, which are described by an R²₂(10) ring motif. researchgate.netnih.gov In other related compounds, different motifs such as R²₁(5) and R⁴₄(28) have been observed, creating chains that form a three-dimensional network. nih.gov The identification of such motifs in this compound would be essential to understanding its crystal packing strategy.

Thermal Stability Investigations (e.g., Thermogravimetric Analysis (TGA) for Polymer Derivatives)

Thermogravimetric Analysis (TGA) is a technique used to measure the thermal stability of a material by monitoring its mass change as a function of temperature. While no TGA data has been published for this compound or its polymer derivatives, this analysis would be crucial for assessing its suitability in applications where thermal stability is required. The TGA thermogram would identify the onset temperature of decomposition and any intermediate thermal events, providing insight into the material's stability limits.

A hypothetical TGA data table for a polymer derivative is shown below.

MaterialOnset Decomposition T (°C)Temperature of Max Decomposition Rate (°C)Residual Mass at 600°C (%)
Polymer-CompoundDataDataData
No experimental data is available for derivatives of this compound.

Advanced Material Applications and Polymer Science of 2 Oxo 2 Phenylethyl 3 Acetamidobenzoate Derivatives

Synthesis and Characterization of Polymeric Derivatives (Poly(2-Oxo-2-phenylethyl-2-aminobenzoate))

The journey from a monomer to a functional polymer involves precise chemical processes and detailed characterization. The polymeric derivative, Poly(2-Oxo-2-phenylethyl-2-aminobenzoate), referred to as poly(OPA), is synthesized from its monomer, 2-oxo-2-phenylethyl-2-aminobenzoate (OPA), which is a derivative of aniline. researchgate.net

The synthesis is achieved through a chemical polymerization route. researchgate.netresearchgate.netresearchgate.net This process utilizes the OPA monomer in a solution with N,N-Dimethylformamide (DMF) serving as the solvent. researchgate.net The polymerization is triggered by an initiator, ammonium (B1175870) peroxydisulfate (B1198043) (APS), in an acidic medium (HCl). researchgate.net The reaction mixture is stirred overnight at an elevated temperature (60 °C) to facilitate the formation of the polymer, which then precipitates and is collected for purification. researchgate.net

Following synthesis, the structural and thermal properties of the resulting poly(OPA) are confirmed using a suite of analytical techniques:

Fourier Transform Infrared Spectroscopy (FTIR): This technique is used to identify the functional groups present in the polymer structure, confirming that the monomer has successfully polymerized. researchgate.netresearchgate.netresearchgate.net Key spectral bands for poly(OPA) include N-H stretching, aromatic C-H stretching, and C=O group vibrations. researchgate.net

Thermal Gravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the polymer by measuring its mass change as a function of temperature. researchgate.netresearchgate.netresearchgate.net

Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology and topography of the synthesized polymer. researchgate.netresearchgate.netresearchgate.net

Development and Fabrication of Polymer/Inorganic Nanocomposites

To enhance the intrinsic properties of poly(OPA), it can be combined with inorganic materials to create polymer nanocomposites. These materials often exhibit superior characteristics compared to the pure polymer, including enhanced thermal stability and modified electrical properties. researchgate.net The development of such nanocomposites is critical for expanding their application scope. mdpi.com

A common method for creating polymer/clay nanocomposites is the intercalation method. researchgate.netresearchgate.netresearchgate.net This technique was used to synthesize a Poly(OPA)/Bentonite (B74815) (BNT) nanocomposite. researchgate.net Bentonite, a type of smectite clay, possesses a layered structure. researchgate.net The intercalation method involves dispersing these inorganic nanolayers of bentonite within the poly(OPA) polymer matrix. researchgate.netresearchgate.netresearchgate.net This process aims to achieve a fine dispersion of the clay platelets throughout the polymer, ideally leading to an exfoliated or partially exfoliated structure where individual clay layers are separated and surrounded by polymer chains. researchgate.netproquest.com

The performance of a polymer nanocomposite is critically dependent on its internal structure. mdpi.com Key aspects for characterization include the morphology, the degree of nanoparticle dispersion, and the nature of the interactions at the polymer-filler interface. mdpi.commdpi.com

Morphology and Dispersion: Scanning Electron Microscopy (SEM) analysis of the poly(OPA)/BNT nanocomposite revealed a surface morphology that was distinctly different from that of either pure poly(OPA) or pure bentonite. researchgate.net In well-dispersed nanocomposites, nanoparticles should be distributed uniformly throughout the polymer matrix, avoiding the formation of large aggregates that can compromise mechanical properties. mdpi.com Techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) are also commonly used to assess the dispersion state and the interlayer spacing of the clay within the polymer matrix. mdpi.com

Investigation of Electrical Conductivity in Polymeric and Nanocomposite Materials

Poly(OPA), being a polyaniline derivative, is expected to possess electrical conductivity. researchgate.net The electrical properties of both the pure polymer and its bentonite nanocomposite have been investigated using the standard four-probe technique. researchgate.net

Research findings indicate that the incorporation of bentonite into the poly(OPA) matrix leads to a slight decrease in electrical conductivity. This reduction is attributed to the insulating nature of bentonite, which disrupts the conductive pathways formed by the polymer chains. researchgate.net The temperature-dependent behavior of the nanocomposite's conductivity reveals that it behaves as a semiconductor. researchgate.net

Table 1: Electrical Properties of Poly(OPA) and its Nanocomposite at Room Temperature (300 K)

Material Electrical Conductivity (S/cm) Resistivity (Ω·cm)
Poly(OPA) 2.1 x 10⁻⁷ Not Reported
Poly(OPA)/BNT Nanocomposite 1.85 x 10⁻⁷ 5.4 x 10⁶

Data sourced from Yeşil, T. A., et al. (2022).

Further analysis of the poly(OPA)/BNT nanocomposite showed two different activation energies, indicating different conduction mechanisms at varying temperature ranges.

Table 2: Activation Energy of Poly(OPA)/BNT Nanocomposite

Temperature Range Activation Energy
Low Temperature (296-360 K) 78 meV
High Temperature (364-402 K) 229 meV

Data sourced from Yeşil, T. A., et al. (2022).

Analysis of Thermal Stability and Mechanical Properties of Derived Materials

The introduction of inorganic nanofillers typically influences the thermal and mechanical properties of a polymer. mdpi.com

Thermal Stability: Thermogravimetric Analysis (TGA) is used to compare the thermal stability of materials. Studies show that the poly(OPA)/BNT nanocomposite possesses greater thermal stability than the pure poly(OPA) polymer. researchgate.net The presence of the dispersed bentonite nanolayers acts as a physical barrier, hindering the diffusion of heat and volatile degradation products, thus delaying the thermal decomposition of the polymer. This enhancement is a common feature in polymer/clay nanocomposites.

Table 3: Comparative Thermal and Mechanical Properties

Property Poly(OPA) Poly(OPA)/BNT Nanocomposite General Effect of Nanoclay in Polyaniline Matrix
Thermal Stability Base Higher than Poly(OPA) Improved thermal stability researchgate.netmdpi.com
Tensile Strength Not Reported Not Reported Increased researchgate.net
Young's Modulus Not Reported Not Reported Increased researchgate.net

Note: Specific mechanical property data for Poly(OPA) derivatives were not available in the reviewed literature. The expected trend is based on analogous polyaniline (PANI)/clay nanocomposite systems.

Mechanical Properties: While specific data on the mechanical properties (e.g., tensile strength, Young's modulus) of poly(OPA) and its nanocomposites were not found in the reviewed literature, general principles from related materials provide insight. For polymer nanocomposites, particularly those based on polyaniline and clays (B1170129) like montmorillonite, an improvement in mechanical properties is often observed. researchgate.net The addition of a rigid inorganic filler can increase the material's stiffness (Young's modulus) and tensile strength, provided there is good dispersion and strong interfacial adhesion. researchgate.net

Exploration of Chemical Biology and Pharmacological Research Leads Focus on Chemical Interaction Principles

Investigation of Enzyme Inhibitory Potential of Analogues

The unique combination of an aromatic ketone, an ester linkage, and an amide group in analogues of 2-Oxo-2-phenylethyl 3-acetamidobenzoate allows for diverse interactions with enzyme active sites, including hydrogen bonding, hydrophobic interactions, and potential for chelation.

Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, making it a prime target for developing depigmentation agents. plos.org Analogues of this compound, particularly those based on a phenacyl benzoate (B1203000) or biphenyl (B1667301) ester framework, have been investigated as tyrosinase inhibitors. plos.orgresearchgate.net The inhibitory mechanism often involves the molecule binding at the entrance of the enzyme's active site, rather than directly chelating the copper ions within. plos.org

Research into a series of 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl benzoates, which are structural analogues of phenacyl benzoates, demonstrated that these compounds can act as effective tyrosinase inhibitors. plos.orgresearchgate.net The presence of a biphenyl moiety in place of a single phenyl ring was found to encourage weak intermolecular π–π and C-H–π interactions, which can influence crystal packing and potentially receptor binding. researchgate.net Five compounds from this series showed significant anti-tyrosinase activity, with some displaying inhibition comparable to the standard, kojic acid. plos.org Molecular docking studies confirmed that these inhibitors tend to bind at the active-site entrance. plos.org

Table 1: Tyrosinase Inhibition by Biphenyl Ester Analogues
Compound IDConcentration (µg/mL)% Inhibition (Mean ± SD)Reference
2p 10048.31 ± 0.11 plos.org
25050.12 ± 0.33 plos.org
2r 10049.01 ± 0.13 plos.org
25051.09 ± 0.09 plos.org
2s 10050.11 ± 0.09 plos.org
25052.87 ± 0.14 plos.org
Kojic Acid 10051.89 ± 0.24 plos.org
25054.92 ± 0.17 plos.org

Tumor Necrosis Factor-alpha Converting Enzyme (TACE) is a metalloproteinase responsible for releasing the pro-inflammatory cytokine TNF-α. While specific studies on this compound as a TACE inhibitor are not prominent, the structural features of its analogues are relevant. Many TACE inhibitors feature a scaffold capable of chelating the zinc ion in the enzyme's active site. Although phenacyl benzoates are not classical TACE inhibitors, related structures containing benzamide (B126) or hydroxamic acid moieties have shown potent and selective TACE inhibition. mdpi.com Future research could involve modifying the acetamidobenzoate portion of the lead compound to incorporate stronger zinc-binding groups to explore potential TACE inhibitory activity.

α-Glucosidase Inhibition: α-Glucosidase inhibitors are therapeutic agents that help manage postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov The N-arylacetamide moiety, present in this compound, is a key feature in several potent α-glucosidase inhibitors. Studies on a class of compounds, 2-[3-(benzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] irejournals.comacs.orgthiazin-2-yl]-N-arylacetamides, have demonstrated significant α-glucosidase inhibitory activity. nih.govresearchgate.net

Several of these N-arylacetamide derivatives showed IC50 values lower than the standard drug, acarbose. researchgate.net For instance, compounds with chloro, bromo, and methyl substituents on the N-aryl ring exhibited good inhibition. nih.gov The most potent derivatives were found to be 1.7 to 2.7 times more effective than acarbose. nih.gov Molecular docking studies revealed that these inhibitors form strong binding interactions with key residues in the enzyme's active site, such as Asp203, Asp542, and His600. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibition by N-Arylacetamide Analogues
Compound IDSubstituent (Aryl)IC50 (µM)Reference
12a 2-Chlorophenyl18.25 researchgate.net
12d 4-Chlorophenyl20.76 researchgate.net
12g 4-Bromophenyl24.24 researchgate.net
11c 3-Nitrophenyl30.65 researchgate.net
12e 2-Nitrophenyl35.14 researchgate.net
Acarbose (Standard) -58.8 researchgate.net

Butyryl Cholinesterase (BChE) Inhibition: BChE plays a role in co-regulating cholinergic transmission and is a target for managing neurodegenerative disorders like Alzheimer's disease. researchgate.net While extensive research on the target compound is limited, a structurally related molecule, methyl 2-acetamidobenzoate, has been isolated from natural sources and identified in the context of research into cholinesterase inhibitors. researchgate.net This suggests that the acetamidobenzoate scaffold could serve as a starting point for developing more potent BChE inhibitors.

HDAC inhibitors are a class of anticancer agents that interfere with the deacetylation of histone proteins, leading to changes in gene expression and cell cycle arrest. google.com While phenacyl esters are not primary scaffolds for HDAC inhibition, the acetamidobenzoate moiety appears in more complex molecules designed as HDAC inhibitors. For example, isosorbide-2-aspirinate-5-(m-acetamidobenzoate) is a compound synthesized in the development of novel prodrugs. google.com Furthermore, some tricyclic pyridone and pyrimidone derivatives developed as potent kinase inhibitors utilize methyl 2-amino-5-chlorobenzoate, a related precursor to the acetamidobenzoate structure, in their synthesis. google.com The development of HDAC inhibitors often involves a zinc-binding group, a linker, and a cap group that interacts with the enzyme surface; the acetamidobenzoate portion could potentially function as part of the cap group in novel inhibitor designs.

Evaluation of Antimicrobial Activity in Structurally Related Compounds

The search for new antimicrobial agents is critical for overcoming drug resistance. Analogues of this compound, particularly those containing acetamide (B32628) and phenacyl ester moieties, have been evaluated for antibacterial and antifungal properties.

A series of 2-mercaptobenzothiazole (B37678) acetamide derivatives were synthesized and showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Some compounds in the series exhibited activity comparable to the standard drug levofloxacin. acs.org Notably, these compounds also demonstrated promising antibiofilm potential, in some cases exceeding that of the standard drug cefadroxil. acs.org

Similarly, benzofuranyl esters, which are analogues of phenacyl benzoates where the phenyl ring is replaced by a benzofuran (B130515) ring, have also been screened for antimicrobial activity. mdpi.comresearchgate.net One derivative, 2-(1-benzofuran-2-yl)-2-oxoethyl 4-nitrobenzoate, showed the highest potency with a minimum inhibitory concentration (MIC) value of 125 µg/mL against tested strains. researchgate.net

Table 3: Antibacterial Activity of Acetamide Analogues
Compound IDBacterial StrainZone of Inhibition (mm)Reference
2b (Mercaptobenzothiazole Acetamide) E. coli20 nih.gov
S. typhi22 nih.gov
S. aureus21 nih.gov
B. subtilis24 nih.gov
2i (Mercaptobenzothiazole Acetamide) E. coli24 nih.gov
S. typhi26 nih.gov
S. aureus25 nih.gov
B. subtilis26 nih.gov
5d (2-amino-N-(p-Chlorophenyl) acetamide) S. aureus23.5 irejournals.com
Levofloxacin (Standard) E. coli26 nih.gov
S. typhi28 nih.gov
S. aureus27 nih.gov
B. subtilis28 nih.gov

Assessment of Antiproliferative Potential in Relevant Cell Lines (from a chemical perspective)

The evaluation of antiproliferative activity is a cornerstone of cancer research. Various analogues of this compound have been assessed for their ability to inhibit the growth of cancer cell lines.

The phenacyl ester moiety itself has been incorporated into molecules with antiproliferative effects. For example, phenacyl esters of N-phthaloyl amino acids have been noted in studies of compounds with anti-inflammatory and antiproliferative properties. researchgate.net In other research, glutathione (B108866) adducts of certain prostaglandins (B1171923) were found to lack antiproliferative activity, implying that the unmodified parent compounds are responsible for growth inhibition. acs.org

More directly, organodiselenide compounds featuring a dimethyl 5,5′-diselanediylbis(2-acetamidobenzoate) structure were synthesized and evaluated for anticancer activity. nih.gov One of the precursor compounds, containing the acetamidobenzoate structure, showed moderate cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 15.92 ± 1.2 µM. nih.gov Additionally, EGCG analogues containing bis(4-acetamidobenzoate) substitutions were found to inhibit breast cancer proliferation and suppress the formation of mammospheres, which are enriched in cancer stem cells. nih.gov These findings indicate that the acetamidobenzoate scaffold can be a component of potent antiproliferative agents. nih.govnih.gov

Table 4: Antiproliferative Activity of Structurally Related Compounds
Compound/Analogue TypeCell LineActivity MetricValue (µM)Reference
Organoselenium-Acetamidobenzoate Analogue (Compound 6) MCF-7 (Breast)IC5015.92 ± 1.2 nih.gov
Organoselenium-Acetamidobenzoate Analogue (Compound 5) MCF-7 (Breast)IC509.89 ± 0.7 nih.gov
Adriamycin (Standard) MCF-7 (Breast)IC504.17 ± 0.2 nih.gov
EGCG Analogue 4 MDA-MB-231 (Breast)Proliferation InhibitionSignificant at 10 µM nih.gov
EGCG Analogue 6 MDA-MB-231 (Breast)Proliferation InhibitionSignificant at 10 µM nih.gov

Examination of Antioxidant and Anti-inflammatory Properties of Derivatives

Recent research has begun to shed light on the potential antioxidant and anti-inflammatory properties of derivatives related to this compound. While direct studies on the named compound are limited, the evaluation of analogous structures provides valuable insights into its potential biological activities.

A series of 2,5-disubstituted-1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro anti-inflammatory and antioxidant activities. mdpi.com The anti-inflammatory potential was assessed using a heat-induced albumin denaturation assay, where one derivative, Ox-6f, demonstrated significant activity with a 74.16% inhibition at a concentration of 200 µg/mL, comparable to the standard drug ibuprofen (B1674241) which showed 84.31% inhibition. mdpi.com In vivo studies using a carrageenan-induced paw edema model in rats further confirmed the anti-inflammatory effects, with Ox-6f reducing edema by 79.83% at a 10 mg/kg dose. mdpi.com The antioxidant capacity of these derivatives was also investigated, highlighting their potential to mitigate oxidative stress. mdpi.com

Similarly, a study on newly synthesized N-[4'-Oxo-2'-(substituted Aryl/Heteryl)-Thiazolidin-3'-yl]-3-Carboxamido-2H-Chromen-2-one derivatives revealed their anti-inflammatory capabilities. researchgate.net When screened using the hind paw edema method, these compounds, administered at a dose of 100 mg/kg, showed varying degrees of anti-inflammatory activity. researchgate.net

Furthermore, research into ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01) has provided evidence of both anti-inflammatory and analgesic potential. mdpi.com In vitro assays demonstrated that MAK01 inhibits COX-1, COX-2, and 5-LOX enzymes with IC50 values of 314, 130, and 105 μg/mL, respectively. mdpi.com The in vivo anti-inflammatory activity was confirmed in a carrageenan-induced edema model, where MAK01 significantly reduced paw swelling. mdpi.com

These findings from related derivative classes suggest that the core structure of this compound may possess latent anti-inflammatory and antioxidant properties worthy of further investigation.

Interactive Data Table: In Vitro Anti-inflammatory Activity of Related Derivatives

Compound/Derivative ClassAssayTargetIC50 (µg/mL)Percent Inhibition
2,5-disubstituted-1,3,4-oxadiazoles (Ox-6f)Heat-induced albumin denaturation--74.16% at 200 µg/mL
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)COX-1 InhibitionCOX-1314-
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)COX-2 InhibitionCOX-2130-
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)5-LOX Inhibition5-LOX105-

Comprehensive Chemical Structure-Activity Relationship (SAR) Studies for Biological Target Interaction

The exploration of structure-activity relationships (SAR) is fundamental to understanding how chemical modifications to a lead compound influence its biological activity. For derivatives related to this compound, several SAR studies have provided critical information for the design of more potent and selective agents.

In the development of aryl acetamide triazolopyridazines as potential therapeutic agents, SAR studies revealed a preference for a piperazine (B1678402) linker and noted that acetamide derivatives exhibited improved potency over their urea (B33335) counterparts. nih.gov Furthermore, the studies indicated a preference for electron-withdrawing groups on the aryl tail group, with a 3,4-dichloro substitution pattern showing synergistic effects. nih.gov

For a series of 2-phenyl-benzofuran-3-carboxamide derivatives identified as inhibitors of Staphylococcus aureus Sortase A, SAR analysis demonstrated that the amide group at the 3-position was crucial for inhibitory activity. nih.gov Modifications to the 2-phenyl group, such as the introduction of methoxyl, halogen, or nitro substituents, generally led to a decrease in enzyme inhibitory activity, highlighting the importance of the unsubstituted phenyl ring at this position for optimal interaction with the biological target. nih.gov

Similarly, SAR studies on benzothiazole-phenyl analogs as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) indicated that the placement of trifluoromethyl groups on the aromatic rings was well-tolerated by the target enzymes, particularly at the ortho and para positions. nih.gov

Research on rhodanine (B49660) derivatives as inhibitors of PRL-3 showed that benzylidene rhodanine derivatives possessed good biological activity, with compound 5e being the most active in the series, exhibiting an IC50 value of 0.9 µM in vitro. nih.gov

These comprehensive SAR studies on related heterocyclic and aromatic amide structures provide a foundational framework for predicting the biological activity of novel derivatives and for the strategic design of compounds with enhanced therapeutic potential.

Interactive Data Table: Key SAR Findings for Related Derivative Classes

Derivative ClassKey Structural Feature for ActivityImpact of Substitution
Aryl acetamide triazolopyridazinesPiperazine linker and acetamide groupElectron-withdrawing groups on the aryl tail enhance potency.
2-Phenyl-benzofuran-3-carboxamidesAmide group at the 3-positionSubstitution on the 2-phenyl ring generally reduces activity.
Benzothiazole-phenyl analogsTrifluoromethyl groups on aromatic ringsWell-tolerated at ortho and para positions.
Rhodanine derivativesBenzylidene rhodanine moietyEssential for good biological activity.

Future Research Directions and Concluding Perspectives

Development of Novel and Sustainable Synthetic Routes for 2-Oxo-2-phenylethyl 3-acetamidobenzoate

The classical synthesis of phenacyl esters typically involves the reaction of a carboxylic acid with a phenacyl halide in the presence of a base. For this compound, this would involve the reaction of 3-acetamidobenzoic acid with a 2-halo-1-phenylethanone. While effective, future research should prioritize the development of more sustainable and efficient synthetic protocols.

Green Chemistry Approaches: The principles of green chemistry can guide the development of environmentally benign synthetic methods. This includes the use of greener solvents, catalysts, and reaction conditions. For instance, replacing traditional organic solvents with water or bio-based solvents, and employing catalytic rather than stoichiometric amounts of reagents would represent a significant advancement.

Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. Lipases, for example, are known to catalyze esterification reactions under mild conditions. Future research could explore the use of immobilized lipases for the synthesis of this compound, potentially leading to higher yields and easier product purification.

Flow Chemistry: Continuous flow synthesis presents numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and cost-effective manufacturing process.

A hypothetical comparison of these synthetic routes is presented in Table 1.

Synthetic RouteCatalystSolventTemperature (°C)Yield (%)Green Chemistry Considerations
Classical Synthesis Base (e.g., K₂CO₃)Acetonitrile80~85Use of organic solvents, potential for salt waste
Biocatalysis Immobilized LipaseToluene50>90Mild conditions, biodegradable catalyst, but may require longer reaction times
Flow Chemistry Solid-supported baseEthyl acetate (B1210297)100>95High throughput, improved safety, reduced waste

Table 1: Hypothetical Comparison of Synthetic Routes for this compound. This table provides a conceptual comparison of potential synthetic methodologies, highlighting the potential advantages of modern techniques.

Rational Design and Synthesis of Advanced Derivatives with Tuned Chemical Functionalities

The molecular structure of this compound offers multiple sites for modification, allowing for the rational design and synthesis of derivatives with tailored properties. The acetamido group, the benzoate (B1203000) ring, and the phenacyl moiety can all be functionalized to influence the molecule's electronic, steric, and intermolecular interaction capabilities.

Computational Design: Generative deep learning and other computational tools can be employed to design novel molecules with desired properties. researchgate.net These methods can predict how structural modifications will affect the behavior of the molecule, enabling the targeted synthesis of derivatives with specific functionalities.

Functional Group Modification: Systematic modification of the functional groups on the aromatic rings could lead to derivatives with altered properties. For example, introducing electron-donating or electron-withdrawing groups could modulate the electronic properties, which may be relevant for applications in materials science. Similarly, altering the acetamido group could influence the hydrogen bonding capabilities and, consequently, the supramolecular assembly of the molecules.

A recent study on novel 4-acetamido-3-aminobenzoic acid derivatives demonstrated how modifications to the core structure could lead to potent biological activity. rjptonline.org This highlights the potential for creating a diverse library of this compound derivatives with a wide range of potential applications.

Application of State-of-the-Art Characterization Techniques for Supramolecular Assemblies

The presence of both hydrogen bond donors (the N-H of the acetamido group) and acceptors (the carbonyl and ester oxygens) in this compound suggests a high propensity for the formation of ordered supramolecular assemblies through non-covalent interactions. While single-crystal X-ray diffraction remains the gold standard for elucidating crystal structures, a range of advanced techniques can provide deeper insights into the nature of these assemblies, particularly for non-crystalline or nanocrystalline materials.

Advanced Spectroscopic and Diffraction Methods: Techniques such as solid-state NMR (ssNMR), small-angle X-ray scattering (SAXS), and 3D electron diffraction can provide detailed information about the structure and dynamics of supramolecular assemblies. nih.govnih.govnih.gov ssNMR, for instance, can probe the local environment of specific atoms and provide information on intermolecular distances and hydrogen bonding. rsc.org

Microscopy Techniques: High-resolution microscopy techniques, including atomic force microscopy (AFM) and transmission electron microscopy (TEM), can be used to visualize the morphology and organization of self-assembled structures at the nanoscale. nih.gov

Quantitative Image Analysis: Advanced image analysis techniques can be applied to microscopy data to extract quantitative information about the dimensions and packing of supramolecular structures. rsc.org

These advanced characterization methods will be crucial for understanding the relationship between the molecular structure of this compound and its derivatives and their resulting supramolecular architectures.

Integrated Computational-Experimental Approaches for Deeper Mechanistic Insights

The synergy between computational modeling and experimental studies is a powerful approach for gaining a comprehensive understanding of chemical systems. researchgate.netnih.govacs.orgnih.govcoe.edu For this compound, this integrated approach can be applied to elucidate reaction mechanisms, predict molecular properties, and guide the design of new experiments.

Density Functional Theory (DFT) Calculations: DFT is a versatile computational method that can be used to calculate a wide range of molecular properties, including geometries, vibrational frequencies, and electronic structures. mdpi.commdpi.comnih.govnih.govresearchgate.net DFT calculations can be used to model the transition states of synthetic reactions, providing insights into the reaction mechanism and helping to optimize reaction conditions. Furthermore, DFT can be used to predict the spectroscopic properties of the molecule, which can aid in the interpretation of experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules and their assemblies over time. This can provide insights into the formation of supramolecular structures and their stability.

By combining the predictions from these computational methods with experimental data from techniques like NMR, IR, and X-ray crystallography, a more complete and nuanced understanding of the chemical and physical properties of this compound and its derivatives can be achieved.

Exploration of Emerging Applications in Advanced Materials Science and Contemporary Chemical Biology

While specific applications for this compound have yet to be established, its structural motifs suggest potential utility in several cutting-edge fields.

Advanced Materials Science: The ability of this molecule to form ordered supramolecular assemblies through hydrogen bonding and π-π stacking makes it a candidate for the development of novel organic materials. uni-wuerzburg.de Aromatic esters have been investigated as potential phase change materials for thermal energy storage. mdpi.com The specific arrangement of the aromatic rings and functional groups in this compound could lead to interesting optical or electronic properties, making it relevant for applications in organic electronics.

Chemical Biology: The acetamidobenzoate moiety is found in some biologically active molecules. mdpi.com Derivatives of 4-aminobenzoic acid have been explored for their antimicrobial and cytotoxic properties. mdpi.com Furthermore, aminobenzoic acid derivatives have been studied as antioxidants and cholinesterase inhibitors. researchgate.net Future research could involve screening this compound and its rationally designed derivatives for various biological activities. The phenacyl ester group can also act as a photoremovable protecting group, which could be a useful feature in the design of prodrugs or chemical probes.

The potential applications are summarized in the conceptual table below.

FieldPotential ApplicationRationale
Materials Science Organic semiconductors, liquid crystals, phase change materialsAromatic structure, potential for π-π stacking and ordered assembly
Chemical Biology Antimicrobial agents, enzyme inhibitors, photoremovable protecting groupsPresence of acetamidobenzoate and phenacyl ester moieties

Table 2: Potential Emerging Applications for this compound and its Derivatives. This table outlines prospective areas of application based on the structural features of the molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.